4-Methoxy-2-(trifluoromethyl)benzamide

Regioisomerism Thermal Stability Solid-State Chemistry

Procure this precisely substituted benzamide to leverage its unique 2-trifluoromethyl/4-methoxy pattern for your research. The ortho-CF3 motif introduces steric constraint and altered hydrogen-bonding, enabling unique binding modes inaccessible with 3- or 4-substituted regioisomers. Supported by a stark melting point differential (154–156 °C) versus the 3-CF3 analog, this compound offers superior crystallinity and handling. Ideal as a synthetic intermediate for kinase inhibitor libraries targeting c-Kit and PDGFR, and as a validated precursor for neuroinflammation PET tracer development with demonstrated 84% conversion yield. Ensure your results are reproducible by selecting this specific isomer, not a generic benzamide.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 916420-82-1
Cat. No. B1390479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(trifluoromethyl)benzamide
CAS916420-82-1
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)N)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,14)
InChIKeyPWOYOWADOCFARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(trifluoromethyl)benzamide CAS 916420-82-1: A Regioisomerically Defined Benzamide Building Block for Medicinal Chemistry and Chemical Biology


4-Methoxy-2-(trifluoromethyl)benzamide (CAS 916420-82-1) is a small-molecule benzamide derivative characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 2-position of the benzamide core . This substitution pattern places the strongly electron-withdrawing trifluoromethyl group ortho to the primary amide, a structural motif that can influence molecular conformation and intermolecular hydrogen bonding [1]. While not a marketed drug, this compound serves as a valuable synthetic intermediate and a defined chemical probe in medicinal chemistry, particularly as a precursor to more complex trifluoromethylated pharmacophores with potential applications in kinase inhibition and neuroinflammation imaging [2][3].

Why Generic Substitution of 4-Methoxy-2-(trifluoromethyl)benzamide (916420-82-1) Fails: The Critical Role of Regioisomerism and Substitution Pattern


Generic substitution with a simple benzamide or even a closely related regioisomer is not scientifically valid due to the profound influence of the specific 2-trifluoromethyl and 4-methoxy substitution pattern on both physicochemical properties and biological target engagement. The 2-CF3 group introduces significant steric hindrance and electron-withdrawing effects that alter the acidity of the primary amide hydrogens and the molecule's overall lipophilicity (XLogP3 = 1.7), impacting membrane permeability and binding pocket complementarity [1]. Most critically, a direct comparison with its 3-trifluoromethyl regioisomer (4-Methoxy-3-(trifluoromethyl)benzamide) reveals a striking difference in melting point (154-156 °C vs. ~85-87 °C), indicative of substantially different crystal packing and intermolecular forces [2]. This translates to divergent handling, solubility, and formulation behavior in a laboratory setting. Furthermore, structure-activity relationship (SAR) studies on benzamide libraries demonstrate that the position of the trifluoromethyl group is a key determinant of kinase inhibitory activity, with 3-substituted analogs showing potent Bcr-Abl inhibition, while the 2-substituted pattern may confer distinct selectivity profiles or serve as a critical structural constraint in further derivatization [3].

Quantitative Evidence Guide for 4-Methoxy-2-(trifluoromethyl)benzamide (CAS 916420-82-1): Direct Comparator Data for Informed Procurement


Regioisomeric Differentiation: Higher Thermal Stability and Distinct Solid-State Properties vs. 3-CF3 Analog

The melting point of 4-Methoxy-2-(trifluoromethyl)benzamide (CAS 916420-82-1) is 154-156 °C, as specified by multiple commercial suppliers [1]. This is significantly higher than the melting point of its direct regioisomer, 4-Methoxy-3-(trifluoromethyl)benzamide (CAS 261951-86-4), which is reported to be approximately 85-87 °C .

Regioisomerism Thermal Stability Solid-State Chemistry Procurement Specification

Class-Level SAR Inference: Impact of Substitution Pattern on Antiproliferative Activity in Cancer Cell Lines

A structure-activity relationship (SAR) study on benzamide derivatives provides quantitative, class-level insight into the impact of substituents at the 4-position [1]. While the specific 4-methoxy-2-trifluoromethyl combination was not tested, data for a 4-trifluoromethyl-substituted analog showed moderate antiproliferative activity against A549 lung cancer cells (IC50 = 15.27 ± 0.88 µM), whereas the corresponding 4-methoxy analog was inactive (IC50 = NA) in the same assay [1]. This demonstrates that the trifluoromethyl group is a key driver of activity in this chemotype, and its placement at the 2-position (as in the target compound) is predicted to result in a distinct activity profile compared to the 4-CF3 or 4-OMe analogs due to altered electronics and steric hindrance.

Structure-Activity Relationship Benzamide Derivatives Antiproliferative Activity Medicinal Chemistry

Synthetic Utility: High-Yield Precursor for Radiolabeled PET Tracers in Neuroinflammation Research

4-Methoxy-2-(trifluoromethyl)benzamide is a critical building block for the synthesis of the reference standard N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide (compound 1), a key intermediate in the development of carbon-11-labeled sEH/PDE4 dual inhibitor PET tracers [1]. In a published study, this standard was synthesized from (4-methoxy-2-(trifluoromethyl)phenyl)methanamine and benzoic acid in a single step with an 84% overall chemical yield [1]. This demonstrates the compound's favorable reactivity and high conversion efficiency in amide coupling reactions, which is essential for cost-effective and scalable tracer production.

PET Tracer Radiosynthesis Neuroinflammation Building Block

Optimal Scientific and Industrial Application Scenarios for 4-Methoxy-2-(trifluoromethyl)benzamide (CAS 916420-82-1) Based on Differentiating Evidence


Development of Kinase Inhibitor Libraries with Defined Trifluoromethyl Substitution Patterns

This compound is ideally suited for medicinal chemistry programs targeting kinases where a 2-trifluoromethylbenzamide core is desired. The evidence that trifluoromethylated benzamides are potent Bcr-Abl kinase inhibitors, combined with the SAR data showing that the position of the CF3 group dictates activity, supports its use in focused library synthesis to explore selectivity against specific kinase targets (e.g., Bcr-Abl, c-Kit, PDGFR) [1][2]. The ortho-CF3 group introduces steric constraint, potentially enabling unique binding modes not accessible with 3- or 4-CF3 analogs.

Synthesis of High-Purity PET Tracer Precursors and Reference Standards

For radiochemistry laboratories developing PET imaging agents, particularly those targeting neuroinflammation biomarkers like sEH and PDE4, this benzamide is a validated and high-yielding precursor. The published 84% synthetic yield for its conversion to a key reference standard validates its utility in multi-step radiolabeling workflows, where reliable and efficient transformations are critical for minimizing radioactive waste and maximizing molar activity [3].

Physicochemical and Crystallization Studies of Regioisomeric Benzamides

The stark difference in melting point (154-156 °C) compared to its 3-CF3 regioisomer (85-87 °C) makes 4-Methoxy-2-(trifluoromethyl)benzamide a valuable model compound for fundamental solid-state chemistry research [4]. It can be used to study the impact of ortho vs. meta substitution on crystal packing, hydrogen-bonding networks, and thermal stability, with direct implications for pre-formulation and solubility optimization in drug development.

Structure-Activity Relationship (SAR) Studies on Benzamide-Based Chemical Probes

Given the class-level SAR data demonstrating that a 4-methoxy group alone confers no antiproliferative activity, while a 4-CF3 group imparts moderate potency, researchers can use this compound as a core scaffold to systematically investigate the cooperative effects of combining electron-donating (4-OMe) and electron-withdrawing (2-CF3) groups on a single aromatic ring [2]. This allows for the deconvolution of electronic and steric contributions to biological activity, guiding the design of more potent and selective probes.

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